molecular formula C12H17ClN2O2 B1357915 (S)-1-Cbz-3-Aminopyrrolidine hydrochloride CAS No. 550378-39-7

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride

Cat. No.: B1357915
CAS No.: 550378-39-7
M. Wt: 256.73 g/mol
InChI Key: QNQVBYGRFHOBNO-MERQFXBCSA-N
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Description

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is a chiral compound that is widely used in organic synthesis and pharmaceutical research. The compound consists of a pyrrolidine ring with an amino group at the third position and a carbobenzyloxy (Cbz) protecting group at the first position. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with (S)-3-Aminopyrrolidine.

    Protection: The amino group is protected using a carbobenzyloxy (Cbz) group. This is usually achieved by reacting (S)-3-Aminopyrrolidine with benzyl chloroformate in the presence of a base such as sodium carbonate.

    Formation of Hydrochloride Salt: The protected amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of (S)-3-Aminopyrrolidine are reacted with benzyl chloroformate.

    Purification: The product is purified using techniques such as crystallization or chromatography.

    Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to form the hydrochloride salt, which is then dried and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Deprotection: The Cbz group can be removed under hydrogenation conditions using palladium on carbon (Pd/C) as a catalyst.

    Acylation: The amino group can be acylated using acyl chlorides or anhydrides.

Common Reagents and Conditions

    Hydrogenation: For deprotection, hydrogen gas and Pd/C are commonly used.

    Acylation: Acyl chlorides or anhydrides in the presence of a base such as triethylamine.

    Substitution: Various electrophiles can be used in the presence of a base.

Major Products

    Deprotected Amine: Removal of the Cbz group yields (S)-3-Aminopyrrolidine.

    Acylated Products: Reaction with acyl chlorides or anhydrides yields N-acyl derivatives.

Scientific Research Applications

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is used in various fields of scientific research:

    Chemistry: It serves as a building block in the synthesis of complex organic molecules.

    Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: The compound is a precursor in the synthesis of pharmaceutical agents, particularly those targeting neurological disorders.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of active pharmaceutical ingredients.

Mechanism of Action

The mechanism of action of (S)-1-Cbz-3-Aminopyrrolidine hydrochloride depends on its use in specific reactions. In general, the compound acts as a nucleophile due to the presence of the amino group. The Cbz group serves as a protecting group, preventing unwanted reactions at the amino site until it is selectively removed. The hydrochloride form enhances solubility, facilitating its use in aqueous reactions.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Aminopyrrolidine: Lacks the Cbz protecting group.

    ®-1-Cbz-3-Aminopyrrolidine hydrochloride: The enantiomer of the compound.

    N-Boc-3-Aminopyrrolidine: Uses a tert-butoxycarbonyl (Boc) group instead of Cbz for protection.

Uniqueness

(S)-1-Cbz-3-Aminopyrrolidine hydrochloride is unique due to its specific stereochemistry and the presence of the Cbz protecting group. This combination allows for selective reactions and easy removal of the protecting group under mild conditions, making it highly valuable in synthetic chemistry.

Properties

IUPAC Name

benzyl (3S)-3-aminopyrrolidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O2.ClH/c13-11-6-7-14(8-11)12(15)16-9-10-4-2-1-3-5-10;/h1-5,11H,6-9,13H2;1H/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNQVBYGRFHOBNO-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@H]1N)C(=O)OCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00609931
Record name Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

550378-39-7
Record name Benzyl (3S)-3-aminopyrrolidine-1-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00609931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-3-Amino-1-N-Cbz-pyrrolidine hydrochloride
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